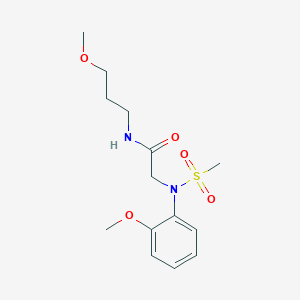
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as DMF-TEDA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMF-TEDA is a derivative of ethylenediamine and has been shown to exhibit a variety of biological activities, making it a promising candidate for further study.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to modulate the immune system, promoting an anti-inflammatory response.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for study. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have neuroprotective effects and may be a promising candidate for further study in this area. Another potential future direction is the investigation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a treatment for viral infections, as it has been shown to exhibit anti-viral activity. Finally, the development of novel formulations of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide with improved solubility may allow for more effective administration in a variety of experimental settings.
合成法
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with tetrahydro-2-furanmethanol to form a key intermediate. This intermediate is then reacted with ethylenediamine to produce N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIVEBXROGQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)
